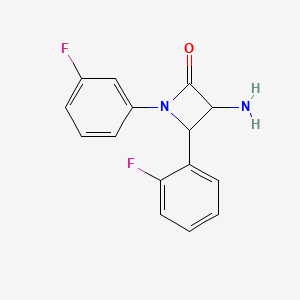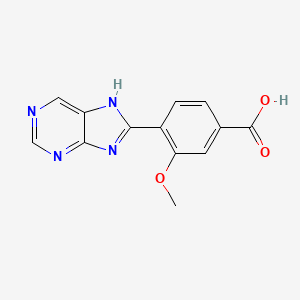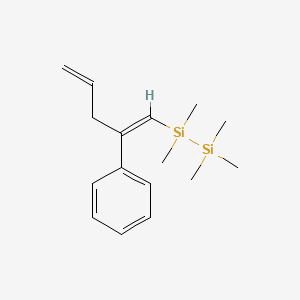
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a pentamethyl group and a phenyl-substituted penta-1,4-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane typically involves the reaction of allylic silanes with alkynes in the presence of a catalyst. One common method is the regioselective anti-allylindation of alkynes using indium bromide (InBr3) and allylic silanes . This process generates 1,4-dienylindiums, which can be further treated to produce the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the disilane to simpler silanes.
Substitution: The phenyl and dienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with other elements, facilitating the formation of stable compounds. The phenyl and dienyl groups can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Dimethyl(2-phenyl-1,4-pentadienyl)-2-thienylsilane
- (E)-1-((E)-1-chloro-4-methyl-2-phenylpenta-1,4-dien-1-yl)-3,3…
Uniqueness
Compared to similar compounds, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its pentamethyl-disilane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
Properties
Molecular Formula |
C16H26Si2 |
|---|---|
Molecular Weight |
274.55 g/mol |
IUPAC Name |
dimethyl-[(1Z)-2-phenylpenta-1,4-dienyl]-trimethylsilylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3/b16-14- |
InChI Key |
VRDQJLUGRKGUAU-PEZBUJJGSA-N |
Isomeric SMILES |
C[Si](C)(C)[Si](C)(C)/C=C(/CC=C)\C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
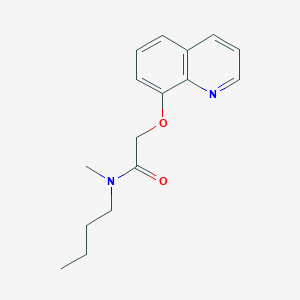
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
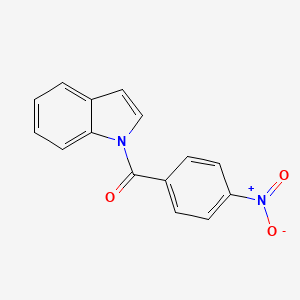


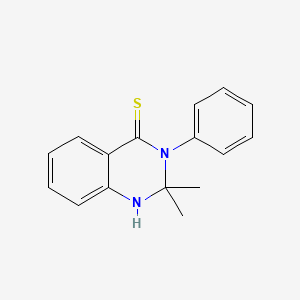
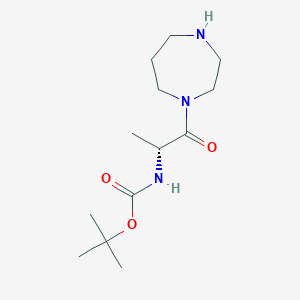
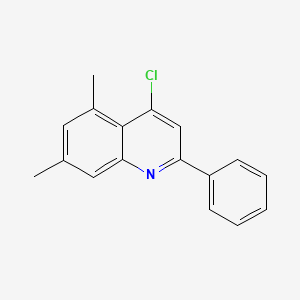
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
